1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone can be synthesized through various methods, including “Click” chemistry, which involves the cycloaddition of azides and alkynes. One common synthetic route involves the reaction of ethyl azide with propargyl ketone under copper-catalyzed conditions to form the triazole ring . Industrial production methods often utilize similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as copper or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism by which 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological process it regulates . Molecular docking studies have shown that the triazole ring interacts with key residues in the enzyme’s active site, contributing to its inhibitory potential .
Comparison with Similar Compounds
1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanone: This compound has a similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may differ in its biological activity.
1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethanone: This compound has a propyl group, which may affect its solubility and reactivity compared to the ethyl derivative.
1-(1-Butyl-1H-1,2,3-triazol-4-yl)ethanone: The butyl derivative may have different pharmacokinetic properties due to the longer alkyl chain.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(1-ethyltriazol-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-3-9-4-6(5(2)10)7-8-9/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXMSNXYVWPTBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.